4-(4-Bromo-3-fluorophenoxy)benzonitrile
Description
Properties
Molecular Formula |
C13H7BrFNO |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
4-(4-bromo-3-fluorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H7BrFNO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H |
InChI Key |
TYOKINVWMQHSSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-4-fluorobenzonitrile
From 3-Bromo-4-fluorobenzoic acid amide : The amide is dehydrated using thionyl chloride (SOCl_2) at reflux (~100 °C) until gas evolution ceases, yielding 3-bromo-4-fluorobenzonitrile in good yield.
From 3-Bromo-4-fluorobenzoic acid halides : The acid chloride or fluoride is reacted with aqueous ammonia at 30–60 °C to form the corresponding amide, which is then dehydrated as above to the nitrile.
Preparation of Phenolate
- Phenol or substituted phenols are converted to their alkali metal salts (e.g., sodium or potassium phenolate) by reaction with sodium or potassium hydroxide or carbonate.
Main Preparation Method of this compound
Reaction Conditions
Catalyst : Copper or copper compounds such as copper metal, copper(I) oxide, copper(II) oxide, copper(I) chloride, or copper(I) bromide are used as catalysts.
Solvent : Aprotic polar solvents are preferred, examples include dimethylformamide (DMF), dimethylacetamide (DMAc), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), tetramethylene sulfone, hexamethylphosphoric triamide (HMPA), and diglyme (bis(2-methoxyethyl) ether), with diglyme being particularly favored.
Temperature : The reaction temperature is maintained between 100 and 200 °C, preferably 130–170 °C.
Pressure : Usually carried out at normal atmospheric pressure, but slight variations are possible.
Molar Ratios : Typically, 1 mole of 3-bromo-4-fluorobenzonitrile acetal or derivative is reacted with 1 to 2 moles of phenolate, 0.01 to 0.5 moles of copper catalyst, and 100 to 500 mL of solvent.
Procedure
The phenolate salt and copper catalyst are dissolved in the chosen aprotic solvent and heated to the reaction temperature.
The 3-bromo-4-fluorobenzonitrile derivative (often an acetal or aldehyde derivative) is added dropwise to the mixture.
The reaction mixture is stirred for several hours (typically 3–10 hours) under controlled temperature.
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent immiscible with water, such as toluene or ethyl acetate.
The organic extracts are washed with dilute sodium hydroxide or potassium carbonate solution and water to remove impurities.
The solvent is removed under reduced pressure to afford the crude product.
Purification is achieved by recrystallization or column chromatography to yield This compound as a colorless or pale solid.
Alternative Intermediate Steps and Related Preparations
The preparation of 3-bromo-4-fluorobenzaldehyde acetals (dimethyl or diethyl acetals) from 3-bromo-4-fluorobenzaldehyde using orthoformates in the presence of acid catalysts is described. These acetals can serve as intermediates in the synthesis of phenoxy derivatives.
The cleavage of acetals back to aldehydes is performed under acidic aqueous conditions (dilute HCl or H2SO4).
The phenoxy substitution reaction can be conducted on these acetals, followed by acetal cleavage to yield the phenoxy aldehydes or nitriles.
Data Table Summarizing Preparation Parameters
| Parameter | Description/Range | Notes/References |
|---|---|---|
| Starting Material | 3-Bromo-4-fluorobenzonitrile or acetal derivative | Prepared from amide via SOCl_2 |
| Phenolate Source | Sodium or potassium phenolate | Prepared from phenol |
| Catalyst | Copper, Cu_2O, CuCl, CuBr | 0.01–0.5 mol per mol substrate |
| Solvent | DMF, DMAc, NMP, DMSO, diglyme (preferred) | Aprotic polar solvents |
| Temperature | 100–200 °C (preferably 130–170 °C) | Normal pressure |
| Reaction Time | Several hours (3–10 h) | Stirring required |
| Workup | Dilution with water, extraction with toluene or EtOAc | Washing with dilute base |
| Purification | Recrystallization or column chromatography | Yields colorless solid |
| Yield | Moderate to good (typically 40–85%) | Dependent on conditions |
Additional Notes
Although some related compounds incorporating this moiety have been synthesized as part of more complex molecules (e.g., quinoline derivatives with antimicrobial activity), the core preparation of the This compound unit relies on the copper-catalyzed S_NAr reaction outlined above.
The synthesis of more complex derivatives often involves further functionalization of this compound via nucleophilic addition or substitution reactions.
This detailed analysis consolidates the preparation methods of This compound from multiple authoritative patent and research documents, excluding unreliable sources, and presents a professional, comprehensive overview suitable for expert reference.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-fluorophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the bromine atom.
Hydroxylamine Hydrochloride: Employed in the reduction of the nitrile group to amines.
Acids and Bases: Utilized in hydrolysis reactions to convert the nitrile group to carboxylic acids.
Major Products Formed
Substituted Phenoxybenzonitriles: Formed through cross-coupling reactions.
Amines: Resulting from the reduction of the nitrile group.
Carboxylic Acids: Produced via hydrolysis of the nitrile group.
Scientific Research Applications
4-(4-Bromo-3-fluorophenoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-fluorophenoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets . Additionally, the nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -CN) enhance stability and polarity, favoring applications in nonlinear optics (e.g., βHRS values in oxazole derivatives ). Hydroxymethyl (-CH₂OH) improves aqueous solubility compared to formyl (-CHO) or bromo-fluoro substituents .
- Positional Isomerism : Bromine at the 4-position (vs. 3-position) alters steric hindrance and binding affinity in biological systems .
Industrial and Pharmaceutical Relevance
- Crisaborole Intermediates: 4-(4-Bromo-3-formylphenoxy)benzonitrile is critical in synthesizing Crisaborole, a topical PDE4 inhibitor for eczema .
- OLED Materials: Phenoxazine-carbazole-benzonitrile derivatives demonstrate thermally activated delayed fluorescence (TADF), making them viable for organic light-emitting diodes .
Q & A
Basic: What are the optimal synthetic routes for 4-(4-Bromo-3-fluorophenoxy)benzonitrile, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-bromo-3-fluorophenol and 4-cyanophenyl derivatives. Key parameters include:
- Catalyst Selection : Use K₂CO₃ or Cs₂CO₃ to deprotonate the phenol, enhancing nucleophilicity .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve reactivity, but may require post-reaction purification to remove residual solvent .
- Temperature Control : Reactions often proceed at 80–120°C, with higher temperatures accelerating side reactions (e.g., hydrolysis of nitrile groups) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Melting points (e.g., 69–72°C for analogous fluorobenzonitriles) confirm crystallinity .
Advanced: How does the electronic structure of this compound influence its utility in thermally activated delayed fluorescence (TADF) materials?
Methodological Answer:
The compound’s twisted donor-acceptor architecture enables small singlet-triplet energy gaps (ΔEST), critical for TADF. Researchers should:
- Characterize Frontier Orbitals : Use DFT calculations to map HOMO (localized on the phenoxy donor) and LUMO (on the benzonitrile acceptor) .
- Evaluate Solid-State Interactions : Time-resolved photoluminescence (TRPL) and X-ray crystallography reveal intermolecular packing effects on emission efficiency .
- Benchmark Performance : Compare photoluminescence quantum yields (PLQY) and electroluminescence spectra in OLED prototypes against reference TADF emitters .
Basic: What analytical techniques are critical for verifying the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR resolves substituent positions (e.g., fluorine at C3, bromine at C4). For example, <sup>19</sup>F NMR signals near -120 ppm indicate aryl-fluorine environments .
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (theoretical: ~292 g/mol) and isotopic patterns (Br/F signatures) .
- Melting Point Analysis : Consistency with literature values (e.g., 69–72°C for 4-Bromo-2-fluorobenzonitrile) validates purity .
- IR Spectroscopy : Stretching bands for nitrile (~2230 cm⁻¹) and aryl-halogen bonds confirm functional groups .
Advanced: How can researchers address batch-to-batch variability in synthesizing this compound for OLED applications?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent ratio, catalyst loading) and identify critical process parameters .
- In-Line Monitoring : ReactIR or HPLC tracks reaction progress, minimizing over-reaction or byproduct formation .
- Post-Synthetic Stabilization : Encapsulate the compound in inert matrices (e.g., PMMA) to prevent degradation during device fabrication .
Basic: What are common side reactions during synthesis, and how can they be suppressed?
Methodological Answer:
- Hydrolysis of Nitrile : Moisture-sensitive intermediates require anhydrous conditions (e.g., molecular sieves, Schlenk techniques) .
- Halogen Displacement : Competing SNAr at bromine (vs. fluorine) is minimized by using sterically hindered bases (e.g., DBU) .
- Oxidative Byproducts : Add antioxidants (e.g., BHT) or perform reactions under nitrogen to prevent aryl ring oxidation .
Advanced: How do bromine and fluorine substituents modulate charge-transfer dynamics in emissive layers?
Methodological Answer:
- Electron-Withdrawing Effects : Bromine increases π-acidity, enhancing LUMO stabilization, while fluorine’s inductive effect fine-tunes HOMO-LUMO overlap .
- Solvatochromic Studies : UV-vis absorption/emission shifts in solvents of varying polarity quantify intramolecular charge transfer (ICT) efficiency .
- Transient Absorption Spectroscopy : Resolves excited-state lifetimes and identifies triplet harvesting pathways critical for TADF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
